5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol
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Overview
Description
5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol is a chemical compound with the molecular formula C14H23NO4 It is known for its unique structure, which includes a methoxyphenol core substituted with a diethoxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with diethoxyethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene and a base like potassium carbonate to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
Uniqueness
5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1810-57-7 |
---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
5-[(2,2-diethoxyethylamino)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H23NO4/c1-4-18-14(19-5-2)10-15-9-11-6-7-13(17-3)12(16)8-11/h6-8,14-16H,4-5,9-10H2,1-3H3 |
InChI Key |
QLEXOQDDYBZCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCC1=CC(=C(C=C1)OC)O)OCC |
Origin of Product |
United States |
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